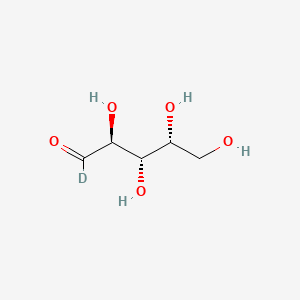
D-Lyxose-1-C-d
Descripción general
Descripción
D-Lyxose is an aldopentose, a monosaccharide containing five carbon atoms, and includes an aldehyde functional group . It has a chemical formula of C5H10O5 . It is a C’-2 carbon epimer of the sugar xylose . D-Lyxose occurs only rarely in nature, for example, as a component of bacterial glycolipids .
Synthesis Analysis
D-Lyxose isomerase (d-LI, EC 5.3.1.15), an important aldose-ketose isomerase, catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose . This enzyme has drawn researchers’ attention due to its broad substrate specificity and high potential for enzymatic production of some functional sugars .
Molecular Structure Analysis
The crystal structure of the enzyme has been resolved to 1.4–1.7 A resolution in the ligand-free form and in complexes with both of the slowly reacting sugar substrates mannose and fructose . This thermophilic lyxose isomerase is stabilized by a disulfide bond between the two monomers of the dimeric enzyme and increased hydrophobicity at the dimer interface .
Chemical Reactions Analysis
D-Lyxose isomerase (d-LI, EC 5.3.1.15), an important aldose-ketose isomerase, catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose .
Physical And Chemical Properties Analysis
D-Lyxose is an aldopentose, a monosaccharide containing five carbon atoms, and includes an aldehyde functional group . It has a chemical formula of C5H10O5 . It is a C’-2 carbon epimer of the sugar xylose .
Aplicaciones Científicas De Investigación
Functional Sugar Production
D-lyxose isomerase (D-LI) plays a crucial role in the enzymatic synthesis of functional sugars. Unlike complex chemical methods, enzymatic approaches offer advantages such as high specificity, moderate reaction conditions, and sustainability. D-LI catalyzes the reverse isomerization reaction between d-xylulose and d-lyxose, as well as d-fructose and d-mannose. Researchers have explored D-LI’s substrate specificity and its potential for producing functional sugars like d-xylulose, d-mannose, and l-ribose . These functional sugars find applications in the food, cosmetics, and pharmaceutical industries.
Immune Stimulant Precursor
D-Lyxose serves as the precursor for α-galactosylceramide, an immune stimulant. Additionally, it contributes to the synthesis of certain anti-tumor agents. These applications make D-lyxose relevant in the context of cancer treatment and immunotherapy .
Low-Calorie Sweeteners
The demand for low-calorie sugars and sweeteners has grown. D-Lyxose isomerase (D-LIase) can catalyze the isomerization reaction between d-mannose and d-fructose, potentially leading to the production of low-calorie sweeteners .
Rare Sugar Synthesis
D-Lyxose is part of the Izumoring strategy for synthesizing rare sugars. By linking monosaccharides through enzymatic epimerization, isomerization, and oxidization-reduction, researchers can create a wide range of rare sugars. This strategy has been pivotal in advancing the production of unique sugars .
Sugar Metabolism Research
Studying D-LI provides insights into sugar metabolism. Understanding its biochemical properties, active site, and catalytic mechanisms contributes to our knowledge of sugar utilization in various organisms .
Nutritional Requirements in Bacteria
D-Lyxose isomerase (also known as xylose isomerase) reversibly converts D-glucose to D-fructose and D-xylose to D-xylulose. In bacteria, this enzyme fulfills nutritional requirements by facilitating sugar interconversion .
Mecanismo De Acción
Target of Action
The primary target of D-Lyxose-1-C-d is the enzyme D-Lyxose Isomerase . This enzyme has been identified within the genome of a hyperthermophilic archaeon belonging to the Thermofilum species . It plays a crucial role in the isomerization reactions involving D-Lyxose .
Mode of Action
D-Lyxose Isomerase catalyzes the reversible isomerization reaction between D-Lyxose and D-Xylulose, as well as D-Fructose and D-Mannose . This enzyme is highly specific for the substrate D-Lyxose, showing less than 2% activity towards Mannose and other substrates reported for Lyxose Isomerases .
Biochemical Pathways
The action of D-Lyxose Isomerase affects the biochemical pathways involving the conversion of D-Lyxose to D-Xylulose and vice versa . These conversions are part of the broader carbohydrate metabolism, impacting the production and utilization of these sugars in various biological processes.
Pharmacokinetics
The enzymatic conversion of d-lyxose to d-xylulose by d-lyxose isomerase suggests that this compound may be metabolized in organisms that express this enzyme .
Result of Action
The action of D-Lyxose-1-C-d via D-Lyxose Isomerase results in the production of D-Xylulose from D-Lyxose . This conversion can impact various biological processes, given the role of these sugars in metabolism.
Action Environment
The action of D-Lyxose-1-C-d is influenced by various environmental factors. For instance, the D-Lyxose Isomerase from Thermofilum species shows activity above 95°C and retains 60% of its activity after 60 min incubation at 80°C . It is also stable in the presence of 50% (v/v) of solvents ethanol, methanol, acetonitrile, and DMSO . These properties suggest that the action of D-Lyxose-1-C-d can be influenced by temperature and solvent conditions.
Direcciones Futuras
Functional sugars like D-Lyxose have attracted attention because of their wide application prospects in the food, cosmetics, and pharmaceutical industries . Enzymatic methods of creating functional sugars, characterized by high specificity, moderate reaction conditions, and sustainability, are favored . D-Lyxose isomerase has drawn researchers’ attention due to its broad substrate specificity and high potential for enzymatic production of some functional sugars .
Propiedades
IUPAC Name |
(2S,3S,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-BDORMWJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)[C@H]([C@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Lyxose-1-C-d | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B583786.png)
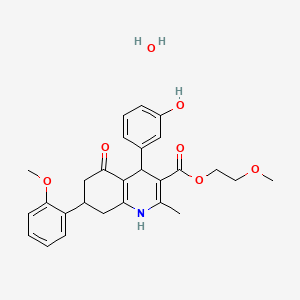
![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)
![Spiro[oxirane-2,1'-pyrrolizine]](/img/structure/B583792.png)

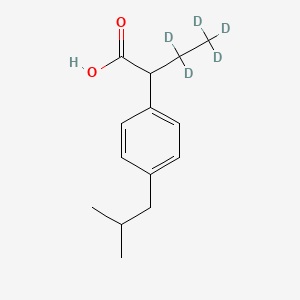
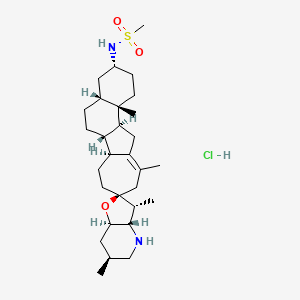
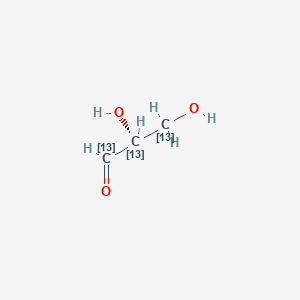
![DL-[1-2H]glyceraldehyde](/img/structure/B583802.png)

![D-[1,2,3,3'-2H4]Glyceraldehyde](/img/structure/B583808.png)